molecular formula C22H18FN3O3S B6491515 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 898427-12-8

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No. B6491515
CAS RN: 898427-12-8
M. Wt: 423.5 g/mol
InChI Key: NLSJXPSGPJPYJN-UHFFFAOYSA-N
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Description

“N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide” is a complex organic compound. It contains a benzodiazole ring, which is a type of heterocyclic aromatic organic compound. This is a fused five-membered imidazole ring and a six-membered benzene ring . It also contains a benzenesulfonyl group, which is a sulfur-containing group, and a fluorobenzene group, which is a benzene ring with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodiazole ring system is aromatic and planar, which could contribute to the stability of the molecule. The benzenesulfonyl and fluorobenzene groups could introduce additional electronic effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure and the functional groups present. Some properties that might be relevant include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Chemical Biology and Drug Design

AB00679326-01 serves as a valuable scaffold for designing novel drugs. Medicinal chemists modify its structure to optimize pharmacokinetics, enhance selectivity, and improve bioavailability. Rational drug design based on imidazole moieties continues to yield innovative therapeutic agents.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific studies on this compound, it’s not possible to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential applications. For example, benzodiazoles and sulfonamides are both classes of compounds that are widely used in medicinal chemistry, so this compound could potentially have interesting biological activity .

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-16-8-10-18(11-9-16)30(28,29)13-12-21(27)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)26-22/h1-11,14H,12-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSJXPSGPJPYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

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